molecular formula C6H11NOS B131413 1-(2-Mercaptoethyl)pyrrolidin-2-one CAS No. 145526-47-2

1-(2-Mercaptoethyl)pyrrolidin-2-one

Cat. No. B131413
M. Wt: 145.23 g/mol
InChI Key: JBODMFWMIWWZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Mercaptoethyl)pyrrolidin-2-one, commonly known as MEPO, is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of science. MEPO has been found to possess unique properties that make it an attractive candidate for use in scientific research. In

Scientific Research Applications

MEPO has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and neurology. It has been found to possess antioxidant properties, which make it a potential therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. MEPO has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage.

Mechanism Of Action

MEPO exerts its effects through multiple mechanisms, including its ability to scavenge free radicals and inhibit oxidative stress. It has also been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. MEPO has been found to have a neuroprotective effect, which may be due to its ability to inhibit apoptosis and reduce inflammation.

Biochemical And Physiological Effects

MEPO has been found to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases. MEPO has also been found to improve cognitive function and memory in animal models, which may be due to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

MEPO has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on MEPO. One potential area of research is the development of MEPO-based therapeutics for the treatment of neurodegenerative diseases. Another potential area of research is the use of MEPO as a radioprotective agent in cancer treatment. Further studies are needed to fully understand the mechanism of action of MEPO and its potential applications in various fields of science.
In conclusion, MEPO is a sulfur-containing compound with unique properties that make it an attractive candidate for use in scientific research. Its synthesis method has been well-established, and it has been studied for its potential applications in various fields of science. MEPO exerts its effects through multiple mechanisms, including its ability to scavenge free radicals and inhibit oxidative stress. It has several advantages for use in lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of MEPO in various fields of science.

Synthesis Methods

MEPO can be synthesized by reacting 2-bromoethylamine hydrobromide with 2-pyrrolidone-5-one in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium hydrosulfide to yield MEPO. This synthesis method has been well-established and has been used in numerous studies.

properties

IUPAC Name

1-(2-sulfanylethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c8-6-2-1-3-7(6)4-5-9/h9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBODMFWMIWWZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065663
Record name 2-Pyrrolidinone, 1-(2-mercaptoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Mercaptoethyl)pyrrolidin-2-one

CAS RN

13839-15-1
Record name 1-(2-Mercaptoethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13839-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-(2-mercaptoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013839151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-(2-mercaptoethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyrrolidinone, 1-(2-mercaptoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-mercaptoethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.